![molecular formula C9H16O B14427788 3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene CAS No. 79705-00-3](/img/structure/B14427788.png)
3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene is an organic compound characterized by its unique structure, which includes a butene backbone with a 3-methylbut-2-en-1-yl group attached via an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene typically involves the reaction of 3-methylbut-2-en-1-ol with but-1-ene in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids.
Temperature: Moderate temperatures around 50-100°C.
Solvent: Non-polar solvents like hexane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on efficient use of raw materials and energy.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the oxygen-linked group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted butenes depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile depending on the reaction conditions. Its reactivity is influenced by the presence of the 3-methylbut-2-en-1-yl group, which can stabilize or destabilize intermediates in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-3-buten-1-ol: Similar structure but with a hydroxyl group instead of an ether linkage.
3-Methylbut-2-en-1-ol: Similar structure but lacks the butene backbone.
3-Methylbut-3-en-1-yl Methacrylate: Contains a methacrylate group instead of a butene backbone.
Uniqueness
3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene is unique due to its ether linkage and the presence of both a butene backbone and a 3-methylbut-2-en-1-yl group
Propriétés
Numéro CAS |
79705-00-3 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
1-but-3-en-2-yloxy-3-methylbut-2-ene |
InChI |
InChI=1S/C9H16O/c1-5-9(4)10-7-6-8(2)3/h5-6,9H,1,7H2,2-4H3 |
Clé InChI |
YYOIINOBDYCMCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)OCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-2-[(trimethylstannyl)methyl]aniline](/img/structure/B14427710.png)
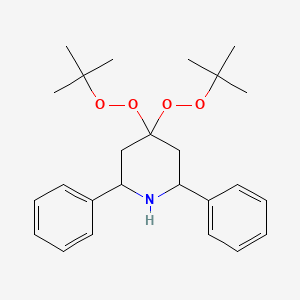
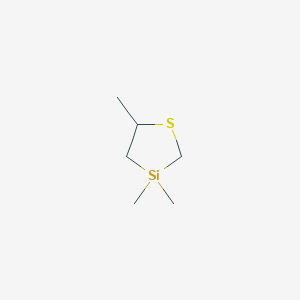
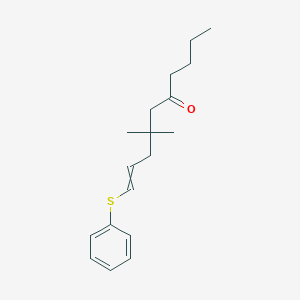
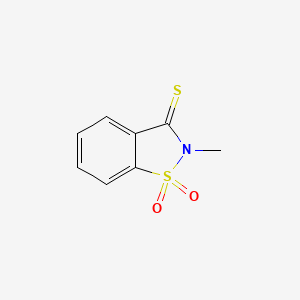
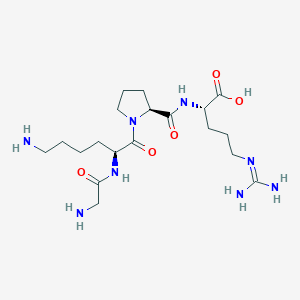
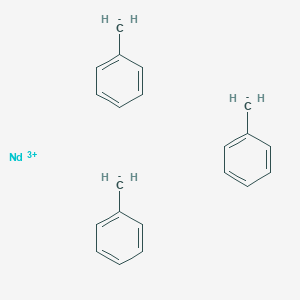
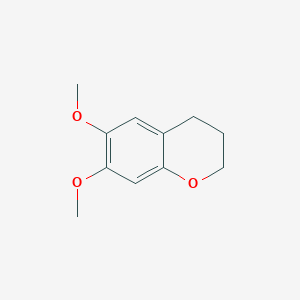
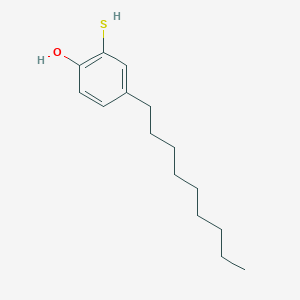
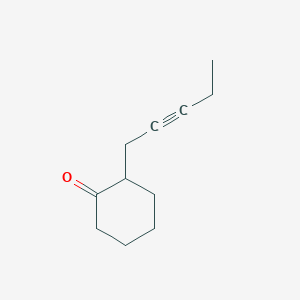
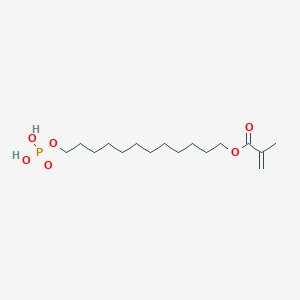
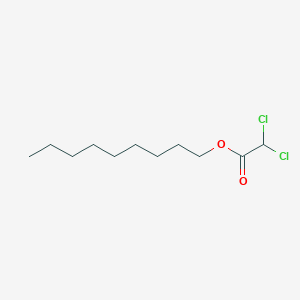
![1-(Ethoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14427795.png)
![N-[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1,2,4-triazol-3-yl]benzamide](/img/structure/B14427801.png)
